molecular formula C12H8BrF2NO2 B8325051 (5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-yl)methanol

(5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-yl)methanol

Cat. No.: B8325051
M. Wt: 316.10 g/mol
InChI Key: KULYGRLFJJLWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C12H8BrF2NO2 and its molecular weight is 316.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8BrF2NO2

Molecular Weight

316.10 g/mol

IUPAC Name

[5-bromo-6-(2,4-difluorophenoxy)pyridin-3-yl]methanol

InChI

InChI=1S/C12H8BrF2NO2/c13-9-3-7(6-17)5-16-12(9)18-11-2-1-8(14)4-10(11)15/h1-5,17H,6H2

InChI Key

KULYGRLFJJLWAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=C(C=C(C=N2)CO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Example 60A (1.0 g, 3.03 mmol) and borane tetrahydrofuran complex (6.06 mL, 6.06 mmol) were combined in tetrahydrofuran (15.15 mL) and heated at 50° C. for 2 hours, cooled, treated with 10 mL of methanol, heated at 50° C. for 1 hour, cooled and concentrated. The residue was partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium chloride, dried (anhydrous Na2SO4), filtered, and concentrated. Purification by chromatography (silica gel, 0-50% ethyl acetate in heptanes) afforded the title compound (0.73 g, 76%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
15.15 mL
Type
solvent
Reaction Step Three
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.